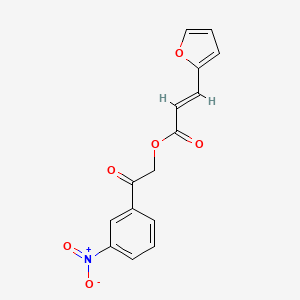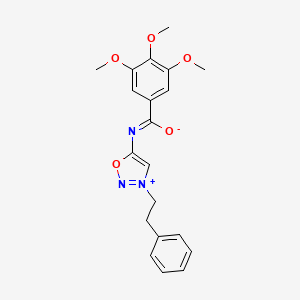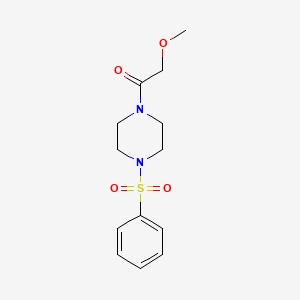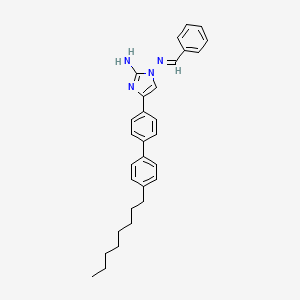![molecular formula C18H17N3O2S B5862881 N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as HMPL-523, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various cellular signaling pathways, including those related to B-cell receptor (BCR) signaling, Fc receptor signaling, and integrin signaling. HMPL-523 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer, autoimmune diseases, and other inflammatory disorders.
作用機序
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide targets SYK, which is a key mediator of BCR signaling and other cellular signaling pathways. By inhibiting SYK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration. In addition, this compound has also been shown to modulate the immune response by inhibiting the activation of immune cells, such as B cells and T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, survival, and migration, as well as the modulation of the immune response. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer agents. In addition, this compound has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases and other inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is its specificity for SYK, which makes it a potent inhibitor of BCR signaling and other cellular signaling pathways. In addition, this compound has shown good pharmacokinetic properties and has been well-tolerated in preclinical studies. However, one of the limitations of this compound is its potential for off-target effects, which may limit its therapeutic potential in some cases.
将来の方向性
There are several future directions for the development of N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide and other SYK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells and other diseased cells. Another area of focus is the identification of biomarkers that can predict the response to SYK inhibitors and other targeted therapies. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound and other SYK inhibitors in various types of cancer, autoimmune diseases, and other inflammatory disorders.
合成法
The synthesis of N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves several steps, including the preparation of 4-(2-amino-4-methylphenyl)thiazol-2-amine, which is then reacted with 4-bromo-2-fluoroacetophenone to yield 4-(2-amino-4-methylphenyl)-2-(4-bromo-2-fluorophenyl)thiazol-5-yl acetamide. This intermediate is then reacted with 4-hydroxy-2-methylbenzenamine to yield the final product, this compound.
科学的研究の応用
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied in preclinical models and has shown promising results in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, this compound has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as other inflammatory disorders, such as asthma and inflammatory bowel disease.
特性
IUPAC Name |
N-[4-[2-(4-hydroxy-2-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-9-15(23)7-8-16(11)20-18-21-17(10-24-18)13-3-5-14(6-4-13)19-12(2)22/h3-10,23H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRDWGRUUILFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)


![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)




![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)